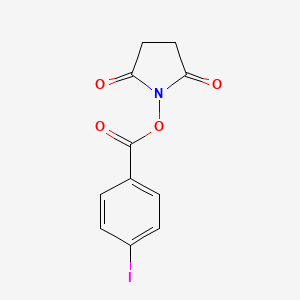

N-Succinimidyl 4-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJICALGSOMFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192294 | |

| Record name | N-Succinimidyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39028-25-6 | |

| Record name | N-Succinimidyl 4-iodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039028256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Succinimidyl 4-iodobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Succinimidyl 4-iodobenzoate (S-p-IB), a critical reagent in bioconjugation and radiolabeling. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.

Core Chemical Properties

This compound is a well-characterized organic compound with the molecular formula C₁₁H₈INO₄.[1][2][3] It possesses a molecular weight of 345.09 g/mol .[1][2][3] The compound is primarily utilized for its ability to introduce an iodinated benzoate moiety onto biomolecules, a feature that is particularly valuable in radiolabeling and imaging studies.[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈INO₄ | [1][2][3] |

| Molecular Weight | 345.09 g/mol | [1][2][3] |

| CAS Number | 39028-25-6 | [3] |

| Appearance | White to off-white solid | |

| Boiling Point | 417 °C | [3] |

| Flash Point | 206 °C | [3] |

| LogP | 1.5 | [2] |

Solubility Profile

This compound exhibits limited solubility in aqueous solutions but is readily soluble in polar aprotic organic solvents.[1] This solubility profile is a critical consideration for its use in bioconjugation reactions, which often involve aqueous buffers. The use of co-solvents is a common strategy to facilitate the reaction.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Water | Limited/Poor[1] |

Stability and Storage

The stability of this compound is influenced by moisture and pH. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, particularly in aqueous environments at neutral to basic pH. For long-term storage, the compound should be kept in a cool, dry environment, typically at 2-8°C, and protected from light.[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the succinimide ring and the di-substituted benzene ring. The succinimide protons would likely appear as a singlet at approximately 2.9 ppm. The aromatic protons would appear as two doublets in the region of 7.0-8.5 ppm, characteristic of a para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the succinimide and the ester, the carbons of the succinimide ring, and the carbons of the iodinated benzene ring. The carbonyl carbons are expected in the 160-170 ppm region. The aromatic carbons would appear in the 120-140 ppm range, with the carbon attached to the iodine atom showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C=O stretching (ester): ~1760-1780 cm⁻¹

-

C=O stretching (succinimide): ~1740 cm⁻¹ and ~1710 cm⁻¹

-

C-N stretching: ~1200-1350 cm⁻¹

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

-

C-I stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometric analysis would confirm the molecular weight of the compound. The molecular ion peak [M]+ would be observed at m/z 345. A common fragmentation pattern involves the loss of the N-hydroxysuccinimide group (m/z 115).[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in protein labeling.

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-iodobenzoic acid and N-hydroxysuccinimide using a carbodiimide coupling agent.

Materials:

-

4-Iodobenzoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-iodobenzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

-

Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Work-up:

-

If DCC was used, filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM or THF.

-

If EDC was used, the urea byproduct is water-soluble and will be removed in the subsequent washing steps.

-

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.

Protein Labeling with this compound

This protocol outlines a general procedure for the covalent labeling of proteins with this compound. The NHS ester reacts with primary amines (e.g., the N-terminus and the side chain of lysine residues) on the protein to form stable amide bonds.

Materials:

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis membrane for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) and in a suitable amine-free buffer.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

-

Labeling Reaction:

-

Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio of reagent to protein should be determined empirically but typically ranges from 5:1 to 20:1.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring or rocking.

-

-

Quenching: Stop the reaction by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS). Alternatively, dialysis can be used.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the absorbance of the iodobenzoate moiety at its characteristic wavelength (if applicable for non-radioactive iodine) or by using a gamma counter for radiolabeled proteins.

Visualizations

The following diagrams illustrate the chemical structure, synthesis, and a typical workflow for the application of this compound.

Caption: Chemical Structure of this compound.

Caption: General Synthesis Workflow for this compound.

Caption: Experimental Workflow for Protein Labeling.

References

N-Succinimidyl 4-iodobenzoate: A Technical Guide to Bioconjugation and Radiosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinimidyl 4-iodobenzoate (SIB) is a versatile chemical reagent primarily utilized in the fields of bioconjugation and radiolabeling. Its core functionality lies in the N-hydroxysuccinimide (NHS) ester group, which readily reacts with primary amines on biomolecules, such as the lysine residues of proteins and peptides, to form stable amide bonds. The presence of an iodine atom on the benzoate ring allows for the introduction of iodine isotopes, making it a valuable tool for radiolabeling biomolecules for applications in medical imaging and targeted radionuclide therapy. This guide provides an in-depth overview of the synthesis, mechanism of action, and applications of this compound, complete with experimental protocols and quantitative data to support its use in research and drug development.

Introduction

This compound is a key reagent for the indirect radiolabeling of proteins and peptides.[1] Direct radioiodination methods can sometimes compromise the biological activity of sensitive biomolecules.[2] The use of bifunctional chelating agents like SIB allows for the radioisotope to be attached at a site less critical for the molecule's function.[3] The succinimidyl ester facilitates covalent conjugation to primary amines, a common functional group on the surface of proteins.[4] This makes SIB and its derivatives valuable tools in the development of radiopharmaceuticals and diagnostic imaging agents.[2][3]

Core Applications

The primary application of this compound and its analogs is the radioiodination of biomolecules.[1] This includes:

-

Radiolabeling of monoclonal antibodies (mAbs): Labeled mAbs are used for in vivo imaging and targeted radiotherapy of tumors.[5][6]

-

Labeling of peptides: Radiolabeled peptides can be used to target specific receptors for diagnostic or therapeutic purposes.[1][2]

-

Immunoassays: The introduction of a radioactive isotope allows for highly sensitive detection of specific proteins or antigens.

-

Medical Imaging: Biomolecules labeled with positron-emitting iodine isotopes (e.g., ¹²⁴I) can be used in Positron Emission Tomography (PET), while those labeled with gamma-emitters (e.g., ¹²³I, ¹³¹I) are used in Single-Photon Emission Computed Tomography (SPECT).[3]

Synthesis and Reaction Mechanism

The synthesis of this compound typically involves the activation of 4-iodobenzoic acid. This is achieved by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).[1]

The reaction mechanism for the conjugation of SIB to a primary amine on a protein is a nucleophilic acyl substitution. The amino group attacks the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing NHS esters.

Materials:

-

4-Iodobenzoic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-iodobenzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in dry DCM or THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in dry DCM or THF dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Radioiodination of a Monoclonal Antibody using this compound

This protocol describes a general method for labeling a monoclonal antibody with a radioiodinated SIB derivative.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Radioiodinated this compound (e.g., [¹³¹I]SIB) in a suitable solvent (e.g., DMF or DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

Procedure:

-

Prepare the monoclonal antibody at a concentration of 5-20 mg/mL in the reaction buffer.[7]

-

Dissolve the radioiodinated this compound in a minimal amount of DMF or DMSO immediately before use.[7]

-

Add the dissolved [¹³¹I]SIB to the antibody solution. The molar ratio of SIB to antibody may need to be optimized but a starting point of 10:1 is common.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

Quench the reaction by adding a small molecule with a primary amine, such as glycine or Tris buffer.

-

Purify the labeled antibody from unreacted [¹³¹I]SIB and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Determine the radiolabeling yield and the specific activity of the labeled antibody.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis and application of N-succinimidyl iodobenzoate derivatives.

| Compound | Synthesis Step | Reagents | Reaction Time | Radiochemical Yield | Reference |

| [¹³¹I]mSHIB | Conversion of 3-hydroxy-4-[¹³¹I]iodobenzoic acid | NHS, DCC | 10 min | 75% | [5],[8] |

| [¹³¹I]mSHIB | Labeling of mAb 81C6 | [¹³¹I]mSHIB | - | 40-60% | [5],[8] |

| [*I]SIB | Radioiododestannylation of STB | tert-butylhydroperoxide | - | ~80% | [9] |

| [¹³¹I]SHIB | Two-step synthesis from 4-hydroxybenzoic acid | - | - | 40-56% | [2] |

| [¹³¹I]SHIB | Labeling of mAb | [¹³¹I]SHIB | - | 10-15% | [2] |

| Boc₂-iso-[¹³¹I]SGMIB | Radioiodination | - | - | 70.7 ± 2.0% | [6] |

| Boc₂-[¹³¹I]SGMIB | Radioiodination | - | - | 56.5 ± 5.5% | [6] |

| Labeled Protein | Labeling Reagent | Conjugation Efficiency | Reference |

| Nanobody (Nb) | iso-[¹³¹I]SGMIB | 33.1 ± 7.1% | [6] |

| Nanobody (Nb) | [¹³¹I]SGMIB | 28.9 ± 13.0% | [6] |

| Trastuzumab (Tras) | iso-[¹³¹I]SGMIB | 45.1 ± 4.5% | [6] |

| Trastuzumab (Tras) | [¹³¹I]SGMIB | 34.8 ± 10.3% | [6] |

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Buy N-Succinimidyl 4-methyl-3-iodobenzoate (EVT-1203298) | 149879-60-7 [evitachem.com]

- 2. Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Succinimidyl 4-iodobenzoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Succinimidyl 4-iodobenzoate (S-pIB), a critical reagent in bioconjugation and radiolabeling. The document details its chemical properties, outlines a general experimental protocol for its application in protein labeling, and illustrates the corresponding workflow.

Core Compound Specifications

This compound is an organic compound featuring a succinimidyl ester group that facilitates the formation of stable amide bonds with primary amino groups, such as those found on lysine residues in proteins.[1] The presence of an iodine atom allows for the introduction of a radioisotope, making it a valuable tool for tracking and imaging in biological systems.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₈INO₄ | [1][2][3] |

| Molecular Weight | 345.09 g/mol | [1][2][3] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-iodobenzoate | [1][2] |

| CAS Number | 39028-25-6 | [1][2][3] |

| Appearance | Typically a white to off-white powder | [4] |

| Solubility | Soluble in organic solvents like DMF and THF; insoluble in water | [4] |

| Storage | Store at 2°C - 8°C under an inert gas (Nitrogen or Argon) | [3][5] |

Mechanism of Action and Applications

The primary utility of this compound lies in its ability to covalently link to biomolecules. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily undergoes nucleophilic substitution with primary amines on proteins and peptides to form a stable amide bond.[1] This reaction is central to its application in:

-

Radio-iodination: The iodine atom can be a radioactive isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I), enabling the tracking of labeled proteins or antibodies in diagnostic imaging (SPECT/PET) and targeted radiotherapy.[1][6]

-

Bioconjugation: It serves as a linker to attach other molecules to proteins, facilitating the development of antibody-drug conjugates (ADCs) and other targeted therapies.

-

Immunoassays: The compound is instrumental in the development of radioimmunoassays for the detection of specific antigens or proteins.[4]

Experimental Protocol: Protein Labeling

This section outlines a generalized protocol for the radiolabeling of a protein, such as a monoclonal antibody (mAb), using this compound. This procedure is based on established methods for indirect radioiodination.[7][8]

Materials:

-

N-Succinimidyl 4-[I]iodobenzoate ([I]S-pIB)

-

Protein/Antibody solution in a suitable buffer (e.g., phosphate or borate buffer, pH 7.5-8.5)

-

Quenching solution (e.g., glycine or Tris buffer)

-

Purification column (e.g., size-exclusion chromatography)

-

Reaction vials and standard laboratory equipment

Procedure:

-

Reagent Preparation: Dissolve the [*I]S-pIB in a small volume of an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: Add the dissolved [I]S-pIB to the protein solution. The molar ratio of [I]S-pIB to protein should be optimized for the specific application but typically ranges from 1:1 to 10:1.

-

Incubation: Allow the reaction to proceed at room temperature for a specified time, generally between 30 minutes to 2 hours, with gentle mixing.

-

Quenching: Terminate the reaction by adding a quenching solution. The quencher contains primary amines that will react with any excess, unreacted [*I]S-pIB.

-

Purification: Separate the radiolabeled protein from unreacted [*I]S-pIB and other small molecules using a suitable purification method like size-exclusion chromatography.

-

Characterization: Analyze the purified, radiolabeled protein to determine the radiochemical yield, purity, and specific activity.

Workflow for Protein Radio-iodination

The following diagram illustrates the key steps in the process of labeling a protein with radio-iodinated this compound.

Caption: General workflow for protein labeling using this compound.

References

- 1. Buy this compound | 39028-25-6 [smolecule.com]

- 2. This compound | C11H8INO4 | CID 170152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 39028-25-6 | FS153623 [biosynth.com]

- 4. Buy N-Succinimidyl 4-methyl-3-iodobenzoate (EVT-1203298) | 149879-60-7 [evitachem.com]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. mdpi.com [mdpi.com]

- 7. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Application of N-Succinimidyl 4-iodobenzoate

This technical guide provides a comprehensive overview of N-Succinimidyl 4-iodobenzoate (SIB), a critical reagent for researchers, scientists, and professionals in drug development. SIB is an amine-reactive crosslinker predominantly used for the iodination and subsequent radiolabeling of proteins, peptides, and other biomolecules.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₁H₈INO₄ and a molecular weight of 345.09 g/mol , is composed of two key functional moieties: a 4-iodobenzoate group and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester provides reactivity towards primary amines, while the iodinated aromatic ring serves as a site for radioiodination, making it an invaluable tool for tracking and imaging biomolecules.

The structure of this compound is depicted in the diagram below.

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₈INO₄ |

| Molecular Weight | 345.09 g/mol |

| Boiling Point | 417 °C |

| Flash Point | 206 °C |

| Storage Temperature | 2°C - 8°C |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the esterification of 4-iodobenzoic acid with N-hydroxysuccinimide. This reaction is commonly facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), in an anhydrous organic solvent.

The general synthetic scheme is illustrated below.

Caption: Synthetic pathway for this compound.

Characterization of the final product is crucial to ensure its purity and identity. The following table summarizes the expected spectroscopic data for this compound.[1]

| Technique | Expected Data |

| ¹H NMR | Aromatic protons of the iodobenzoate ring and methylene protons of the succinimidyl moiety. Signals for the para-disubstituted benzene ring are characteristic. |

| IR Spectroscopy | Prominent carbonyl stretching vibrations for the ester linkage (around 1748 cm⁻¹) and the succinimidyl ring carbonyls (1700-1800 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak at m/z 345.09. Fragmentation patterns showing the loss of the N-hydroxysuccinimide group. |

Experimental Protocols

Synthesis of this compound

This protocol is based on the general method for synthesizing N-succinimidyl esters.

Materials:

-

4-Iodobenzoic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-iodobenzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled mixture with constant stirring.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

-

Characterize the final product using ¹H NMR, IR spectroscopy, and mass spectrometry.

Protein Labeling with this compound

This protocol provides a general procedure for conjugating SIB to a protein, such as a monoclonal antibody.

Materials:

-

This compound (SIB)

-

Protein to be labeled (e.g., monoclonal antibody)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare a stock solution of SIB in anhydrous DMF or DMSO.

-

Prepare the protein solution in PBS at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

-

Add the SIB stock solution to the protein solution with gentle vortexing. The molar ratio of SIB to protein should be optimized for the specific application, typically ranging from 5:1 to 20:1.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

-

Remove the unreacted SIB and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the labeled protein.

-

Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.

The workflow for antibody conjugation is visualized in the following diagram.

Caption: Experimental workflow for antibody conjugation with SIB.

Reactivity and Mechanism of Action

The core of SIB's utility lies in the reactivity of the N-succinimidyl ester with primary amines, such as the ε-amino group of lysine residues on proteins. The reaction proceeds via a nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.

This reaction is highly pH-dependent. At neutral to slightly alkaline pH (7-8.5), the deprotonated amine is more nucleophilic, favoring the aminolysis reaction. However, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of protein labeling.

The reaction mechanism is depicted below.

Caption: Reaction pathways of N-Succinimidyl esters.

Conclusion

This compound is a versatile and powerful tool for the modification of biomolecules. Its straightforward synthesis, well-defined reactivity, and the stability of the resulting conjugates make it an essential reagent in the fields of proteomics, diagnostics, and therapeutic development. By understanding the principles of its structure, reactivity, and application, researchers can effectively utilize SIB to advance their scientific endeavors.

References

N-Succinimidyl 4-iodobenzoate: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Succinimidyl 4-iodobenzoate (SIB), a critical reagent in bioconjugation and radiolabeling. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on collating qualitative solubility information and presenting detailed, generalized experimental protocols for its precise determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in various organic solvent systems.

Overview of this compound

This compound is a chemical compound frequently employed in the fields of biochemistry and pharmaceutical sciences. Its structure, featuring a succinimidyl ester group, allows for the covalent attachment of the iodobenzoate moiety to primary amines on proteins and other biomolecules. This process is fundamental for applications such as radio-iodination for imaging and tracking studies. The solubility of SIB in organic solvents is a critical parameter for the success of these conjugation reactions, influencing reaction kinetics, efficiency, and the overall yield of the desired product.

Solubility Profile of this compound

While precise quantitative solubility data (e.g., in g/L or mol/L) for this compound is not widely reported in scientific literature, qualitative assessments indicate a distinct solubility profile. The presence of the aromatic iodobenzoate group and the succinimidyl ring contributes to its hydrophobic character, resulting in limited aqueous solubility.[1] Enhanced solubility is achieved through the use of polar aprotic organic solvents.

A summary of the qualitative solubility of this compound in various organic solvents is presented in Table 1. This information is based on general observations from available literature and data on structurally similar compounds.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Qualitative Solubility |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | |

| Tetrahydrofuran (THF) | Soluble | |

| Chlorinated | Dichloromethane (DCM) | Soluble[1] |

| Aqueous | Water | Insoluble/Poorly Soluble[2] |

Note: "Soluble" indicates that the compound is expected to dissolve to a practical extent for most laboratory applications. "Insoluble/Poorly Soluble" suggests that the compound has very limited solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following sections detail a generalized protocol based on the widely accepted isothermal shake-flask method, coupled with common analytical techniques for concentration measurement.

Principle of the Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution of the solute in the solvent of interest at a constant temperature. By measuring the concentration of the solute in the saturated solution, the solubility can be determined.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis spectrophotometer)

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: A generalized workflow for determining the solubility of a compound.

Detailed Methodologies

-

Add an excess amount of this compound to a pre-determined volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature environment (e.g., a water bath or incubator) and agitate it for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. The agitation can be achieved using an orbital shaker or a vortex mixer at regular intervals.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle at the bottom of the vial.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly sensitive and specific method for determining the concentration of this compound.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax) for the compound. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system under the same conditions as the standards.

-

Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve using its measured peak area. Calculate the original concentration of the saturated solution by applying the dilution factor.

For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be employed, given that this compound possesses a chromophore.

-

Determination of λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

-

Sample Analysis: Measure the absorbance of the diluted sample solution at λmax.

-

Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility by accounting for the dilution.

Logical Relationship of Solubility Determination Steps

The following diagram illustrates the logical progression and dependencies of the key stages in determining the solubility of this compound.

Caption: Logical progression of steps for accurate solubility measurement.

Conclusion

Understanding the solubility of this compound in organic solvents is paramount for its effective use in bioconjugation and other labeling applications. While quantitative data is scarce, its qualitative solubility in polar aprotic solvents like DMF, DMSO, and DCM is established. For researchers requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for in-house determination. By following these methodologies, scientists and drug development professionals can ensure the optimal performance of this compound in their experimental setups, leading to more reliable and reproducible results.

References

An In-depth Technical Guide to Peptide Labeling with N-Succinimidyl 4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinimidyl 4-iodobenzoate (SIB) is a versatile chemical reagent widely employed in bioconjugation and radiolabeling of peptides and proteins. Its core functionality lies in the N-hydroxysuccinimide (NHS) ester group, which readily reacts with primary amino groups, such as the N-terminus of a peptide or the epsilon-amino group of lysine residues, to form stable amide bonds. This allows for the covalent attachment of the iodobenzoate moiety to the biomolecule. The presence of an iodine atom makes SIB particularly valuable for radioiodination, enabling the tracking and imaging of peptides in biological systems. This guide provides a comprehensive overview of the chemical properties of SIB, detailed experimental protocols for its synthesis and use in peptide labeling, and a summary of relevant quantitative data.

Introduction

The precise labeling of peptides is a cornerstone of modern biomedical research and drug development. It enables researchers to study peptide localization, trafficking, and receptor binding, as well as to develop targeted radiopharmaceuticals for diagnostic and therapeutic applications. This compound (SIB) has emerged as a key tool for these purposes. This reagent offers a straightforward and efficient method for attaching an iodine atom, which can be a stable isotope for mass spectrometry-based quantification or a radioactive isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for imaging and radiotherapy.[1][2][3][4] The use of SIB for indirect labeling often results in radioiodinated proteins that are considerably more stable in vivo compared to those labeled by direct electrophilic methods.[5]

Chemical Properties of this compound

This compound is a synthetic organic compound with the molecular formula C₁₁H₈INO₄ and a molecular weight of 345.09 g/mol .[1][6] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈INO₄ | [1][6] |

| Molecular Weight | 345.09 g/mol | [1][6] |

| Boiling Point | 417 °C at 760 mmHg | [1][7] |

| Flash Point | 206 °C | [7] |

| Storage Temperature | 2°C - 8°C | [7] |

Mechanism of Peptide Labeling

The labeling of peptides with SIB is based on the reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine. The succinimidyl ester is an excellent leaving group, facilitating the nucleophilic attack by the amino group of the peptide. This reaction results in the formation of a stable amide bond, covalently linking the iodobenzoate group to the peptide. The reaction is typically carried out in a slightly alkaline buffer (pH 7.5-8.5) to ensure the amino groups are deprotonated and thus more nucleophilic.

Caption: Reaction mechanism of this compound with a primary amine on a peptide.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 4-iodobenzoic acid and N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC).[8]

Materials:

-

4-iodobenzoic acid

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Dissolve 4-iodobenzoic acid (1.0 eq), N-hydroxysuccinimide (1.1 eq), and dicyclohexylcarbodiimide (1.4 eq) in dichloromethane.[8]

-

Stir the reaction mixture overnight at room temperature.[8]

-

Filter off the white precipitate (dicyclohexylurea, DCU).[8]

-

Evaporate the filtrate to dryness using a rotary evaporator.[8]

-

Suspend the solid residue in a 1:1 mixture of dichloromethane/hexane and filter.[8]

-

Recrystallize the insoluble material from methanol to yield this compound as white crystals. A yield of 55% can be expected.[8]

*4.2. Radiolabeling of Peptides with [I]SIB

The radioiodinated form of SIB, [*I]SIB, is typically synthesized from a trialkylstannyl precursor, such as N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB), via an iododestannylation reaction.[5]

Workflow for Radiolabeling:

References

- 1. Buy this compound | 39028-25-6 [smolecule.com]

- 2. A novel route to radioiodinated [123I]-N-succinimidyl-3-iodobenzoate, a reagent for radioiodination of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C11H8INO4 | CID 170152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 39028-25-6 | FS153623 [biosynth.com]

- 8. Fully automated 18F-fluorination of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) for indirect labelling of nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Iodobenzoates in Molecular Imaging: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Iodobenzoate derivatives have emerged as indispensable tools in the field of molecular imaging, offering a versatile platform for the development of targeted imaging agents for a range of diagnostic applications. Their stable chemical structure allows for the incorporation of iodine radioisotopes, making them suitable for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). Furthermore, their inherent radiopacity lends them to applications as contrast agents in Computed Tomography (CT). This technical guide provides an in-depth overview of the core applications of iodobenzoates in imaging, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.

Introduction to Iodobenzoates in Imaging

Iodobenzoates are derivatives of benzoic acid containing one or more iodine atoms. The carbon-iodine bond on the benzene ring provides a stable site for the introduction of various iodine isotopes, including those used in nuclear medicine such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I.[1][2] This property has made them valuable precursors in the synthesis of radiotracers for SPECT and PET imaging.[1] Additionally, the high atomic number of iodine contributes to the attenuation of X-rays, forming the basis for their use as contrast agents in CT imaging.[3][4]

The most prominent application of iodobenzoates in radionuclide imaging involves their use as prosthetic groups for the indirect labeling of biomolecules like proteins, antibodies, and peptides.[1] Reagents such as N-succinimidyl 3-iodobenzoate (SIB) and its analogs facilitate the acylation of lysine residues on proteins, a method that often yields more stable radioimmunoconjugates compared to direct radioiodination of tyrosine residues.[1][5] This enhanced stability in vivo leads to reduced uptake of free radioiodine in the thyroid and consequently, improved imaging contrast.[1][6]

Core Applications in Radionuclide Imaging (SPECT/PET)

Radioiodinated imaging agents derived from iodobenzoates are instrumental in visualizing and quantifying specific biological targets and processes. Key applications include oncological, neurological, and endocrine imaging.

Oncological Imaging

A primary application of iodobenzoate-derived radiotracers is in the imaging of tumors. Monoclonal antibodies (mAbs) and their fragments, engineered to target tumor-specific antigens like HER2, can be radiolabeled using iodobenzoate linkers for immuno-PET and immuno-SPECT.[1][5] The indirect labeling strategy afforded by reagents like N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) has been shown to enhance the retention of radiohalogens within cancer cells following internalization, leading to improved tumor targeting.[7]

Unexpectedly, the simple lipophilic radiotracer hexadecyl-4-[¹²⁴I]iodobenzoate ([¹²⁴I]HIB) embedded in a PEGylated liposome demonstrated prolonged tumor retention with rapid clearance from the liver and spleen, offering ultrahigh contrast for tumor imaging.[8] This highlights the diverse strategies employing iodobenzoate structures for cancer detection.

Neurological Imaging

Iodobenzoate derivatives have been explored for imaging targets within the central nervous system. For instance, imaging agents derived from iodobenzoate esters that act as specific substrates for butyrylcholinesterase (BuChE) can be used to visualize the distribution of this enzyme, which is associated with neuritic plaques and neurofibrillary tangles in Alzheimer's disease.[1] Furthermore, radioiodinated 2'-iododiazepam, an analog of diazepam, has shown potential for SPECT investigations of benzodiazepine receptors in the brain.[9]

Adrenal Gland Imaging

The adrenal cortex can be imaged using radioiodinated analogs of steroids. 2-Iodobenzoic acid serves as a precursor to synthesize radioiodinated benzoyl esters of steroid precursors, which are then evaluated for their selective uptake in adrenal tissue to diagnose various adrenal disorders.[1]

Quantitative Data on Iodobenzoate-Based Imaging Agents

The performance of imaging agents is critically assessed through quantitative metrics. The following tables summarize key data from studies utilizing iodobenzoate derivatives.

| Precursor | Labeled Molecule | Radiolabeling Yield (%) | Reference |

| N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) | [¹²⁵I]SIB | Not specified | [1] |

| Boc₂-[¹³¹I]SGMIB tin precursor | Boc₂-[¹³¹I]SGMIB | 60-65 | [7] |

| iso-[¹³¹I]SGMIB tin precursor (50 µg) | iso-[¹³¹I]SGMIB | 29.1 ± 3.7 (5 min) | [7] |

| iso-[¹³¹I]SGMIB tin precursor (50 µg) | iso-[¹³¹I]SGMIB | 50.3 ± 1.7 (15 min) | [7] |

| iso-[¹³¹I]SGMIB tin precursor (50 µg) | iso-[¹³¹I]SGMIB | 57.9 ± 5.3 (30 min) | [7] |

| iso-[¹³¹I]SGMIB tin precursor (50 µg) | iso-[¹³¹I]SGMIB | 61.0 ± 4.0 (60 min) | [7] |

Table 1: Radiochemical Yields for Iodobenzoate-Based Labeling. This table presents the reported radiochemical yields for the synthesis of various radioiodinated agents from their respective precursors.

| Imaging Agent | Tumor Model | Time Post-Injection | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Tumor-to-Liver Ratio | Tumor-to-Spleen Ratio | Tumor-to-Kidney Ratio | Reference |

| [¹²⁴I]L1 (Liposome with ester-linked tracer) | CT26 | 24 h | 49 | 65 | 24 | 2.2 | 6.3 | [8] |

Table 2: In Vivo Tumor-to-Organ Ratios. This table showcases the tumor-targeting efficacy of a liposomal formulation of a radioiodinated benzoate in a murine colon cancer model, demonstrating exceptionally high contrast at 24 hours post-injection.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of precursors, radiolabeling, and in vivo evaluation of iodobenzoate-based imaging agents.

Synthesis of N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB)

This protocol describes the synthesis of the tin precursor required for the preparation of [*I]SIB.[1]

Materials:

-

N-succinimidyl 3-iodobenzoate (SIB)

-

Bis(tributyltin)

-

Tetrakis(triphenylphosphine)palladium(0)

-

Anhydrous toluene

-

Argon (or other inert gas)

Procedure:

-

Dissolve SIB and bis(tributyltin) in anhydrous toluene.

-

Add tetrakis(triphenylphosphine)palladium(0) as a catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at reflux for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and evaporate the solvent.

-

Purify the crude product to obtain STB.[1]

Radioiodination of STB to Produce [¹²⁵I]SIB

Materials:

-

N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB)

-

Sodium [¹²⁵I]iodide

-

Methanol

-

Acetic acid

-

Oxidant (e.g., t-butyl hydroperoxide (t-BHP) or N-chlorosuccinimide (NCS))

-

Reducing agent (e.g., sodium metabisulfite)

Procedure:

-

To a solution of STB (e.g., 100 µg) in methanol, add sodium [¹²⁵I]iodide and a small amount of acetic acid.

-

Add the oxidant (e.g., t-BHP or NCS).

-

Allow the reaction to proceed at room temperature for 10-15 minutes.

-

Quench the reaction by adding a reducing agent like sodium metabisulfite.[1]

Indirect Radiolabeling of Antibodies with [¹²⁵I]SIB

This method involves the acylation of lysine residues on the protein with the radioiodinated prosthetic group.[1]

Materials:

-

Antibody of interest in a suitable buffer (e.g., borate buffer, pH 8.5)

-

Purified [¹²⁵I]SIB in a small volume of organic solvent (e.g., acetonitrile)

-

PD-10 desalting column

-

Phosphate-buffered saline (PBS)

Procedure:

-

Add the [¹²⁵I]SIB solution to the antibody solution. The molar ratio of SIB to antibody should be optimized for each protein but is typically in the range of 1:1 to 5:1.[1]

-

Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

-

Separate the radiolabeled antibody from unreacted [¹²⁵I]SIB and other small molecules using a PD-10 desalting column equilibrated with PBS.

-

Collect the fractions containing the purified [¹²⁵I]antibody.[1]

In Vivo Biodistribution Studies

Procedure:

-

Administer the radiolabeled imaging agent to laboratory animals (e.g., mice) via a suitable route (e.g., intravenous injection).

-

At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a group of animals (typically n=3-5 per time point).

-

Dissect and collect major organs and tissues of interest (e.g., blood, tumor, liver, kidneys, spleen, lungs, muscle, bone, thyroid).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.[1]

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex relationships in molecular imaging. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

General Workflow for Imaging Agent Development

Caption: Experimental workflow for imaging agent preparation and evaluation.

Role of Butyrylcholinesterase (BuChE) in Alzheimer's Disease Imaging

Caption: Targeting BuChE in Alzheimer's disease for molecular imaging.

Adrenal Gland Imaging Principle

Caption: Principle of adrenal gland imaging using iodobenzoate derivatives.

Iodinated Contrast Agents in Computed Tomography (CT)

While the primary focus of this guide is on radionuclide imaging, it is important to acknowledge the role of iodobenzoate derivatives and other iodinated compounds as contrast agents in CT.[3] These agents are water-soluble and administered intravenously to enhance the visibility of vascular structures and organs.[3][4] The iodine atoms in these molecules increase the radiodensity of the blood and tissues where they distribute, leading to brighter signals on CT images.[3] This is particularly useful for visualizing pathologies with altered vascularity, such as cancers.[3]

The pharmacokinetics of iodinated contrast agents are characterized by distribution in the plasma and extracellular fluid, with limited plasma protein binding and no biotransformation.[10] Elimination is primarily through renal excretion.[10] The development of non-ionic iodinated contrast agents has reduced osmolality and the incidence of side effects.[11]

Conclusion

Iodobenzoate derivatives represent a cornerstone in the development of advanced imaging agents. Their chemical stability and the versatility of iodine's radioisotopes have enabled the creation of highly specific and effective radiotracers for SPECT and PET imaging in oncology, neurology, and endocrinology. The principles of indirect labeling using iodobenzoate-based prosthetic groups have significantly improved the in vivo performance of radiolabeled biomolecules. Furthermore, the fundamental property of iodine to attenuate X-rays continues to make iodinated compounds essential for contrast-enhanced CT. Future research will likely focus on the development of novel iodobenzoate-based agents with optimized pharmacokinetics and enhanced targeting capabilities for even more sensitive and specific disease detection and characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodinated contrast - Wikipedia [en.wikipedia.org]

- 4. A Guide To Iodine Contrast Media for CT Scans: When | Scan.com UK [uk.scan.com]

- 5. Development of Antibody Immuno-PET/SPECT Radiopharmaceuticals for Imaging of Oncological Disorders—An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Radioiodinated 2'-iododiazepam: a potential imaging agent for SPECT investigations of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An overview of the clinical pharmacokinetics of x-ray contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: N-Succinimidyl 4-iodobenzoate (SIB) for Antibody Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Succinimidyl 4-iodobenzoate (SIB) is a chemical reagent used for the iodination of proteins, including antibodies. This method provides an alternative to direct iodination techniques, potentially offering improved stability of the label in vivo. The N-hydroxysuccinimide (NHS) ester group of SIB reacts with primary amines (such as the side chain of lysine residues) on the antibody, forming a stable amide bond. This document provides detailed protocols and data for the labeling of antibodies using SIB and its derivatives, based on established methodologies.

Quantitative Data Summary

The following table summarizes key quantitative data from studies involving N-succinimidyl iodobenzoate derivatives for protein and antibody labeling.

| Parameter | Value | Compound | Reference |

| Radiochemical Yield (Synthesis) | 40-56% | [¹³¹I]SHIB | [1] |

| 65% (iodobenzoic acid intermediate) | [¹³¹I]mSHIB | [2] | |

| 75% (NHS ester formation) | [¹³¹I]mSHIB | [2] | |

| 56.5 ± 5.5% | Boc₂-[¹³¹I]SGMIB | [3] | |

| 70.7 ± 2.0% | Boc₂-iso-[¹³¹I]SGMIB | [3] | |

| Antibody Labeling Yield | 10-15% | [¹³¹I]SHIB | [1] |

| 40-60% | [¹³¹I]mSHIB | [2] | |

| 34.8 ± 10.3% | [¹³¹I]SGMIB | [3] | |

| 45.1 ± 4.5% | iso-[¹³¹I]SGMIB | [3] | |

| Reaction Time (NHS ester synthesis) | 10 min | [¹³¹I]mSHIB | [2] |

| Reaction Time (Synthesis & Purification) | ~140 min | [*I]SGMIB | [4] |

Experimental Protocols

Protocol 1: General Antibody Preparation for Labeling

This protocol outlines the necessary steps to prepare an antibody solution for conjugation with an NHS-ester like SIB.

Materials:

-

Antibody solution (e.g., IgG)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Amine-free buffer (e.g., Carbonate-Bicarbonate buffer, pH 8.0-8.5)

-

Desalting columns

Procedure:

-

Buffer Exchange: To ensure efficient labeling, the antibody must be in an amine-free buffer.

-

Equilibrate a desalting column with the desired amine-free buffer (e.g., Carbonate-Bicarbonate buffer).

-

Apply the antibody solution to the column.

-

Centrifuge the column according to the manufacturer's instructions to collect the antibody in the new buffer.[5]

-

-

Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL using the amine-free buffer.[]

-

pH Adjustment: Ensure the pH of the antibody solution is between 8.0 and 8.5 to facilitate the reaction with the NHS ester.[]

Protocol 2: Antibody Labeling with this compound (SIB)

This generalized protocol is based on methods for similar N-succinimidyl iodobenzoate compounds.

Materials:

-

Prepared antibody solution (from Protocol 1)

-

This compound (SIB) or a radioiodinated version ([*I]SIB)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M glycine or Tris buffer)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation: Dissolve the SIB reagent in a small amount of anhydrous DMF or DMSO immediately before use.

-

Molar Ratio: Determine the desired molar excess of SIB to antibody. This often requires optimization but a starting point could be a 10:1 to 20:1 molar ratio of SIB to antibody.

-

Conjugation Reaction:

-

Add the calculated amount of dissolved SIB to the prepared antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted SIB. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unconjugated SIB and other small molecules from the labeled antibody using a purification column (e.g., size-exclusion chromatography) equilibrated with a suitable storage buffer like PBS.

-

Characterization:

-

Determine the concentration of the labeled antibody using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

-

If a radioiodinated SIB was used, determine the radiolabeling efficiency and specific activity.

-

Assess the immunoreactivity of the labeled antibody using methods like ELISA or flow cytometry.

-

Visualizations

Chemical Reaction Pathway

Caption: SIB reacts with primary amines on an antibody to form a stable conjugate.

Experimental Workflow

Caption: Workflow for antibody labeling using the SIB conjugation method.

References

- 1. Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

Synthesis of N-Succinimidyl 4-iodobenzoate: A Detailed Protocol for Researchers

Application Notes

N-Succinimidyl 4-iodobenzoate is a crucial reagent in bioconjugation and drug development, primarily utilized as a linker for attaching iodine-containing moieties to proteins, peptides, and other biomolecules.[1] Its succinimidyl ester group readily reacts with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds. This property makes it an invaluable tool for radio-iodination, enabling the tracking and imaging of biological processes.[1] The introduction of an iodine atom allows for the use of radioactive iodine isotopes (e.g., ¹²⁵I, ¹³¹I) in applications such as single-photon emission computed tomography (SPECT) and in vitro assays.

In the context of drug development, this compound and its analogs are employed in the construction of antibody-drug conjugates (ADCs). By linking a cytotoxic drug to a monoclonal antibody, ADCs can selectively deliver potent therapeutic agents to cancer cells, minimizing off-target toxicity. The iodobenzoate moiety can serve as a stable component of the linker, ensuring the integrity of the ADC until it reaches its target.

Physicochemical Properties and Characterization

A summary of the key physicochemical and characterization data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₈INO₄ |

| Molecular Weight | 345.09 g/mol |

| Appearance | White crystalline solid |

| Boiling Point | 417 °C |

| Storage Conditions | 2°C - 8°C |

| ¹H NMR (400 MHz, CDCl₃) | δ = 8.02 (d, J = 8.4 Hz, 2H), 7.79 (d, J = 8.4 Hz, 2H), 2.85 (s, 4H)[2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ = 170.2 (two C=O), 161.7, 138.6, 131.4, 123.9, 105.0, 25.6[2] |

Experimental Protocol: Synthesis of this compound

This protocol details the step-by-step synthesis of this compound from 4-iodobenzoic acid and N-hydroxysuccinimide using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Amount (g) |

| 4-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 2.01 | 0.50 |

| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | 2.21 | 0.255 |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 2.85 | 0.59 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 15 mL |

| Methanol | CH₃OH | 32.04 | - | As needed |

| Dichloromethane/Hexane (1:1) | - | - | - | As needed |

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-iodobenzoic acid (0.50 g, 2.01 mmol), N-hydroxysuccinimide (0.255 g, 2.21 mmol), and dicyclohexylcarbodiimide (DCC, 0.59 g, 2.85 mmol) in 15 mL of dichloromethane.

-

Reaction: Stir the mixture at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filtration: After the reaction is complete, filter off the white precipitate (DCU) using a Büchner funnel.

-

Concentration: Evaporate the filtrate to dryness using a rotary evaporator.

-

Purification (Step 1): Suspend the solid residue in a 1:1 mixture of dichloromethane/hexane and filter the suspension. This step helps to remove any remaining soluble impurities.

-

Purification (Step 2 - Recrystallization): Recrystallize the insoluble material from methanol to yield pure this compound as white crystals.

-

Drying and Yield Calculation: Dry the purified crystals under vacuum. The expected yield is approximately 55%.

Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Signaling Pathway Diagram: Application in Antibody-Drug Conjugate (ADC) Internalization

While this compound itself does not directly participate in signaling pathways, it is a key component in creating ADCs that do. The following diagram illustrates the general mechanism of action for an ADC, where the linker could be synthesized using this compound.

Caption: General mechanism of action for an antibody-drug conjugate.

References

Practical Guide to N-Succinimidyl 4-iodobenzoate in Bioconjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing N-Succinimidyl 4-iodobenzoate (SIB) for the bioconjugation of proteins, with a particular focus on radioiodination for applications in research and drug development.

Introduction to this compound (SIB)

This compound (SIB) is a chemical reagent widely employed for the iodination of proteins, peptides, and other biomolecules.[1][2][3] Its structure features an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amino groups, such as the ε-amino group of lysine residues, to form stable amide bonds. The attached iodobenzoate moiety serves as a versatile tag for radioiodination, enabling the tracking and imaging of biomolecules in biological systems. This makes SIB a valuable tool in the development of radiopharmaceuticals, including antibody-drug conjugates (ADCs), and for studying protein trafficking and internalization.

Key Applications

The primary application of SIB lies in the radioiodination of biomolecules for various research and therapeutic purposes:

-

Radiolabeling of Antibodies and Proteins: SIB is extensively used to label monoclonal antibodies (mAbs) and other proteins with radioactive iodine isotopes (e.g., ¹²⁵I, ¹³¹I) for use in radioimmunoassays, diagnostic imaging, and targeted radiotherapy.[1][2][3]

-

Antibody-Drug Conjugate (ADC) Development: The ability to stably attach a radioisotope to an antibody is a critical step in the development and evaluation of ADCs. SIB provides a reliable method for tracking the pharmacokinetics and tumor-targeting capabilities of these complex biotherapeutics.

-

Protein Internalization and Trafficking Studies: By labeling cell-surface binding proteins with a radioactive isotope using SIB, researchers can monitor their internalization and subsequent fate within the cell.

Quantitative Data Summary

The efficiency and outcome of bioconjugation with SIB are influenced by various factors. The following tables summarize key quantitative data derived from typical experimental conditions.

Table 1: Reaction Conditions and Labeling Efficiency

| Parameter | Typical Range | Notes |

| pH | 7.5 - 8.5 | Higher pH favors the deprotonation of lysine amino groups, enhancing reactivity. |

| Temperature | 4 - 25 °C | Lower temperatures can be used to minimize protein degradation, though reaction times may need to be extended. |

| Reaction Time | 15 - 60 minutes | Shorter reaction times are often sufficient for high labeling efficiency.[4] |

| Molar Ratio (SIB:Protein) | 5:1 to 50:1 | Higher ratios can increase the degree of labeling but may also lead to protein inactivation.[5] |

| Labeling Efficiency | 40 - 75% | This is the percentage of the initial radioactivity that is incorporated into the protein.[1][3][4] |

Table 2: Characteristics of SIB-Protein Conjugates

| Parameter | Typical Value/Range | Method of Determination |

| Degree of Labeling (DOL) | 1 - 5 | Spectrophotometry or Mass Spectrometry |

| In Vitro Stability (Serum, 37°C) | >95% stable over 24 hours | Measurement of free radioiodine over time.[3] |

| Immunoreactivity | >90% retained | Competitive binding assays (e.g., ELISA, RIA). |

Experimental Protocols

General Workflow for Protein Radioiodination with SIB

The following diagram illustrates the general workflow for radiolabeling a protein with SIB, followed by purification and characterization.

Workflow for Protein Radioiodination using SIB.

Detailed Protocol: Radioiodination of a Monoclonal Antibody

This protocol provides a step-by-step guide for labeling a monoclonal antibody with ¹²⁵I using SIB.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound (SIB)

-

Sodium [¹²⁵I]iodide

-

Oxidizing agent (e.g., Chloramine-T)

-

Quenching agent (e.g., Sodium metabisulfite)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.0

-

Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., PD-10 desalting column)

-

Thin-layer chromatography (TLC) system for radiochemical purity analysis

Procedure:

-

Preparation of Radioiodinated SIB:

-

In a shielded vial, combine a solution of SIB in a suitable organic solvent (e.g., DMF) with Sodium [¹²⁵I]iodide.

-

Initiate the radioiodination by adding a freshly prepared solution of an oxidizing agent (e.g., Chloramine-T).

-

Allow the reaction to proceed for 5-10 minutes at room temperature.

-

Quench the reaction by adding a solution of a reducing agent (e.g., sodium metabisulfite).

-

The radiolabeled SIB can be purified using techniques like solid-phase extraction or HPLC, though for many applications, the crude reaction mixture can be used directly in the next step.

-

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.0) using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

Conjugation Reaction:

-

Add the prepared radioiodinated SIB solution to the antibody solution. A typical molar ratio of SIB to antibody is 10:1 to 20:1.

-

Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.

-

-

Purification of the Radiolabeled Antibody:

-

Equilibrate a PD-10 desalting column with Purification Buffer (PBS, pH 7.4).

-

Load the reaction mixture onto the column.

-

Elute the radiolabeled antibody with the Purification Buffer, collecting fractions. The antibody will elute in the void volume.

-

Monitor the radioactivity of the fractions to identify the protein peak.

-

-

Characterization of the Radiolabeled Antibody:

-

Radiochemical Purity: Analyze an aliquot of the purified product by TLC to determine the percentage of radioactivity associated with the antibody versus free radioiodine.

-

Degree of Labeling (DOL): The DOL can be estimated by measuring the protein concentration (e.g., by UV absorbance at 280 nm) and the radioactivity of the purified conjugate.

-

Immunoreactivity: Perform a cell-binding assay to ensure that the labeling process has not compromised the antibody's ability to bind to its target antigen.

-

Protocol: In Vitro Cell Binding Assay

This protocol describes a method to assess the binding of a radiolabeled antibody to target cells.

Materials:

-

Target cells expressing the antigen of interest

-

Non-target cells (negative control)

-

Radiolabeled antibody

-

Unlabeled antibody (for competition)

-

Binding Buffer: PBS with 1% Bovine Serum Albumin (BSA)

-

Wash Buffer: Cold PBS

-

Gamma counter

Procedure:

-

Cell Preparation:

-

Harvest and wash the target and non-target cells.

-

Resuspend the cells in Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

-

Binding Assay:

-

In microcentrifuge tubes, add 100 µL of the cell suspension.

-

For total binding, add a known concentration of the radiolabeled antibody.

-

For non-specific binding, add a 100-fold molar excess of unlabeled antibody along with the radiolabeled antibody.

-

Incubate the tubes for 1-2 hours at 4°C on a rotator.

-

-

Washing:

-

Pellet the cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

-

Carefully remove the supernatant.

-

Wash the cell pellet twice with 1 mL of cold Wash Buffer, centrifuging between washes.

-

-

Quantification:

-

After the final wash, aspirate the supernatant completely.

-

Measure the radioactivity in the cell pellet using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding can be calculated as: (Specific Binding / Total Added Radioactivity) x 100%.

-

Workflow for ADC Development and Evaluation using SIB

The following diagram outlines a comprehensive workflow for the development and preclinical evaluation of an antibody-drug conjugate where SIB is used for radiolabeling to facilitate characterization.

References

- 1. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 125I labeled N-succinimidyl p-iodobenzoate for use in radiolabeling antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application of N-Succinimidyl 4-iodobenzoate in Tumor Targeting Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinimidyl 4-iodobenzoate (SIB) and its derivatives are pivotal reagents in the field of oncology, particularly for the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. As a non-residualizing acylation agent, SIB provides a method for indirect radioiodination of proteins, peptides, and other targeting moieties. This approach offers enhanced in vivo stability compared to direct electrophilic iodination methods, which can be prone to deiodination.[1][2] The N-succinimidyl ester group of SIB reacts with primary amino groups, such as the ε-amino group of lysine residues on a protein, to form a stable amide bond. This document provides detailed application notes and experimental protocols for the use of SIB and its analogs in tumor targeting research.

A significant advancement in this area is the development of residualizing agents like N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB).[3][4][5] Unlike non-residualizing agents, SGMIB-labeled molecules, upon internalization into tumor cells, yield positively charged radiometabolites that are trapped within the cell. This "residualizing" property leads to higher tumor radioactivity retention and improved tumor-to-normal tissue ratios, which are critical for effective radionuclide therapy and high-contrast imaging.[3][5]

Key Applications in Tumor Targeting

-